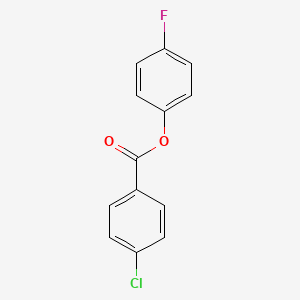

4-Fluorophenyl 4-chlorobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

29558-88-1 |

|---|---|

Molecular Formula |

C13H8ClFO2 |

Molecular Weight |

250.65 g/mol |

IUPAC Name |

(4-fluorophenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C13H8ClFO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |

InChI Key |

QFOOQWZABMLXPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Fluorophenyl 4-chlorobenzoate (B1228818)

The direct synthesis of 4-Fluorophenyl 4-chlorobenzoate can be achieved through several methods, with classical esterification being a primary route. ontosight.ai

The most common method for synthesizing this compound is through the esterification of 4-chlorobenzoic acid with 4-fluorophenol (B42351). ontosight.ai This reaction typically involves the use of a dehydrating agent or a catalyst to promote the formation of the ester bond.

One established method is the Schotten-Baumann reaction, where an acid chloride (4-chlorobenzoyl chloride) reacts with a phenol (B47542) (4-fluorophenol) in the presence of a base, such as sodium hydroxide. libretexts.orgslideshare.net This reaction is often carried out in a two-phase system of water and an organic solvent.

Another approach involves the direct esterification of 4-chlorobenzoic acid and 4-fluorophenol, often catalyzed by a strong acid like sulfuric acid. globalscientificjournal.comgoogle.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product. A boric acid-sulfuric acid catalyst complex has also been shown to be effective for the direct synthesis of phenyl esters from the corresponding phenols and carboxylic acids. google.com

The purity of the synthesized compound can be verified through techniques such as determining its melting point and using infrared and NMR spectroscopy. researchgate.net

Table 1: Classical Esterification Methods

| Reactants | Catalyst/Reagent | Reaction Type |

|---|---|---|

| 4-chlorobenzoyl chloride, 4-fluorophenol | Sodium hydroxide | Schotten-Baumann |

| 4-chlorobenzoic acid, 4-fluorophenol | Sulfuric acid | Fischer-Speier |

While classical methods are reliable, research into novel catalytic approaches aims to improve efficiency and sustainability. One such method is the oxidative esterification of aldehydes. In this approach, an aldehyde, such as 4-chlorobenzaldehyde (B46862), could potentially react with 4-fluorophenol in the presence of an oxidizing agent and a suitable catalyst to form the desired ester. This method avoids the need to first oxidize the aldehyde to a carboxylic acid, streamlining the synthetic process.

Research in related areas has demonstrated the use of ruthenium catalysts for the cross-coupling of arylaldehydes with p-substituted phenylboronic acids, which could be adapted for ester synthesis. chemicalbook.com

Synthesis of Analogs and Structurally Related Derivatives Incorporating the 4-Fluorophenyl and 4-Chlorobenzoate Moieties

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing new materials. tandfonline.com

The synthesis of substituted phenyl benzoate (B1203000) derivatives allows for the fine-tuning of the molecule's physical and chemical properties. tandfonline.com For instance, a series of substituted phenyl 4-benzoyloxybenzoates have been prepared to study their liquid crystalline properties. tandfonline.com The synthesis often starts with commercially available substituted phenols and benzoic acids, following classical esterification protocols. tubitak.gov.tr

The introduction of different substituents on either the phenyl or the benzoate ring can significantly impact the mesomorphic range of the resulting compounds. tandfonline.com For example, the nematic range of 4-chlorophenyl 4-(chlorobenzoyloxy)benzoate is significantly wider than its more symmetrical counterparts. tandfonline.com

Table 2: Examples of Substituted Phenyl Benzoate Derivatives

| Derivative Name | Key Feature |

|---|---|

| 4-methylphenyl 4-chlorobenzoate | Methyl group on the phenyl ring |

| 4-chlorophenyl 4-methylbenzoate | Methyl group on the benzoate ring |

Regioselective functionalization allows for the precise introduction of new functional groups at specific positions on the aromatic rings of this compound. This can be achieved through various modern organic reactions. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific locations, provided a suitable handle like a bromine atom is present on the ring. researchgate.net

The regioselective functionalization of unprotected carbazoles using a Lewis acid catalyst has been demonstrated, suggesting that similar strategies could be applied to the aromatic rings of phenyl benzoates. nih.gov Furthermore, the regioselective bromination of complex aromatic systems has been achieved using N-bromosuccinimide (NBS) under mild conditions, which could be a preliminary step for further functionalization. researchgate.net

After the formation of the ester, further chemical transformations can be carried out to create a diverse range of derivatives. For example, if the initial ester contains a reactive group, such as a nitro group, it can be reduced to an amino group, which can then be further modified.

In the synthesis of eugenyl benzoate derivatives, post-esterification reactions such as demethylation and halohydrin formation have been successfully employed to create new compounds. nih.gov These strategies highlight the potential for modifying the this compound core after the initial esterification to access a wider range of chemical diversity.

Mechanistic Insights into Synthetic Pathways

The synthesis of this compound, commonly achieved through the esterification of 4-fluorophenol with a 4-chlorobenzoyl derivative, involves a series of intricate steps. Understanding the underlying mechanism is crucial for optimizing reaction conditions and maximizing yield and purity. The reaction typically proceeds via a nucleophilic acyl substitution pathway.

Analysis of analogous benzoate ester reactions provides significant insight. For instance, studies on the hydrolysis of benzoate esters, the reverse reaction of esterification, have shown that the rate-limiting step is often the formation of a tetrahedral intermediate. rsc.org This involves the nucleophilic attack on the carbonyl carbon of the ester. By the principle of microscopic reversibility, the slowest step in the synthetic direction is also the breakdown of this same tetrahedral intermediate. However, if the initial nucleophilic attack is sufficiently hindered or the electrophile is not highly activated, the formation of the tetrahedral intermediate itself becomes rate-limiting. rsc.org

Where 'k' is the rate constant. The progress of the reaction can be visualized with an energy diagram where the activation energy for the rate-limiting step represents the highest energy barrier that the reactants must overcome. youtube.com

Table 1: Factors Influencing Reaction Kinetics

| Factor | Description | Potential Impact on Rate |

|---|---|---|

| Concentration | Amount of reactants per unit volume. | Higher concentration generally leads to a faster reaction rate due to increased collision frequency. |

| Temperature | A measure of the average kinetic energy of the molecules. | Increased temperature typically accelerates the reaction by providing more molecules with the necessary activation energy. |

| Catalyst | A substance that increases the reaction rate without being consumed. | A catalyst provides an alternative reaction pathway with a lower activation energy. |

| Leaving Group | The group displaced from the acyl compound (e.g., Cl⁻ from 4-chlorobenzoyl chloride). | A better leaving group (weaker base) can accelerate the breakdown of the tetrahedral intermediate, potentially affecting the rate-limiting step. |

The synthetic pathway to this compound proceeds through high-energy, transient species known as transition states and more stable, yet short-lived, molecules called reaction intermediates.

The key reaction intermediate in the nucleophilic acyl substitution mechanism is a tetrahedral intermediate . This species is formed when the nucleophile, the oxygen atom of 4-fluorophenol (or its corresponding phenoxide), attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl group. This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, creating an oxyanion. The carbon atom, which was originally trigonal planar (sp² hybridized), becomes tetrahedral (sp³ hybridized).

This tetrahedral intermediate is unstable and will rapidly collapse to reform the carbonyl group. This can occur in two ways: either by expelling the original nucleophile (4-fluorophenoxide), which results in no net reaction, or by expelling the leaving group (the chloride ion from 4-chlorobenzoyl chloride), leading to the formation of the final ester product, this compound. rsc.org

While not a direct synthesis, the biological dehalogenation of 4-chlorobenzoate highlights the importance of activating the carboxyl group, where 4-chlorobenzoyl-CoA is identified as a key intermediate. nih.gov This parallels the use of highly reactive 4-chlorobenzoyl chloride in chemical synthesis, which serves as a pre-activated form of 4-chlorobenzoic acid. nih.gov

The transition states are the highest energy points along the reaction coordinate, corresponding to the formation and breakdown of the tetrahedral intermediate. They are fleeting structures where bonds are partially broken and partially formed. For example, the first transition state involves the partial formation of the bond between the 4-fluorophenol oxygen and the carbonyl carbon, and the partial breaking of the carbonyl pi bond.

The choice of solvents, catalysts, and additives is critical in directing the synthesis of this compound towards high efficiency (rate and yield) and selectivity (formation of the desired product over side products).

Solvents: The solvent plays multiple roles. It dissolves the reactants, facilitates their interaction, and can influence the reaction pathway by stabilizing intermediates and transition states.

Aprotic Solvents: Non-polar aprotic solvents (e.g., hexane) or polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are often used. Polar aprotic solvents can be particularly effective as they can solvate the charged transition states and intermediates, potentially lowering the activation energy barrier.

Solvent-Free Conditions: In some modern synthetic approaches, reactions are conducted without any solvent. nih.gov This "neat" approach can significantly accelerate reaction rates and simplify purification by eliminating the need for solvent removal. nih.gov

Catalysts: Catalysts accelerate the reaction by providing an alternative, lower-energy pathway.

Base Catalysis: The most common method for this type of esterification involves a base catalyst, such as pyridine (B92270) or triethylamine. The base serves two functions: it deprotonates the nucleophile (4-fluorophenol) to form the more nucleophilic 4-fluorophenoxide ion, and it acts as an acid scavenger, neutralizing the HCl that is formed as a byproduct, thereby driving the reaction to completion.

Nucleophilic Catalysis: Certain catalysts, like 4-dimethylaminopyridine (B28879) (DMAP), function as hyper-nucleophilic acyl transfer agents. They react with the 4-chlorobenzoyl chloride first to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the 4-fluorophenol. Studies on related systems show that the catalytic efficiency depends on factors like steric hindrance and the nucleophilicity of the catalyst. rsc.org

Hydrogen-Bonding Catalysts: Some modern catalysts, such as those based on urea (B33335) segments, can activate the electrophile by forming hydrogen bonds with the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. nih.gov

Additives: Additives can be used to enhance the reaction in various ways.

Phase-Transfer Catalysts: If the reaction is performed in a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to shuttle the phenoxide ion from the aqueous phase to the organic phase where the 4-chlorobenzoyl chloride is dissolved.

Water: While often rigorously excluded, in some solvent-free reactions, a controlled amount of water has been shown to play a crucial role in promoting the reaction, possibly by facilitating proton transfer or mediating hydrogen-bond networks. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Product |

| 4-Fluorophenol | Reactant (Nucleophile) |

| 4-Chlorobenzoyl chloride | Reactant (Electrophile) |

| 4-Chlorobenzoic acid | Precursor to Electrophile |

| Pyridine | Base Catalyst / Acid Scavenger |

| Triethylamine | Base Catalyst / Acid Scavenger |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst |

| 4-Chlorobenzoyl-CoA | Biological Intermediate |

| Imidazole | Nucleophilic Catalyst |

| o-Iodosobenzoate | Nucleophilic Catalyst |

Advanced Structural Characterization and Solid State Chemistry

Spectroscopic Characterization Techniques for 4-Fluorophenyl 4-chlorobenzoate (B1228818)

A suite of spectroscopic methods is employed to confirm the identity and purity of 4-fluorophenyl 4-chlorobenzoate, each providing unique insights into its molecular framework.

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons on both the 4-fluorophenyl and 4-chlorobenzoyl moieties. The protons on the 4-chlorobenzoyl ring typically appear as two doublets, a result of ortho- and meta-coupling. Similarly, the protons on the 4-fluorophenyl ring also present as a complex multiplet, often appearing as two sets of triplets or doublet of doublets due to coupling with both neighboring protons and the fluorine atom. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the carbonyl carbon of the ester group, the carbons directly bonded to the chlorine and fluorine atoms, and the other aromatic carbons. The carbon atoms on the fluorinated ring show characteristic splitting patterns due to C-F coupling. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. In the case of this compound, a single signal is typically observed, and its chemical shift provides information about the electronic environment of the fluorine atom. nih.gov

Table 1: Representative NMR Data for this compound and Related Moieties

| Nucleus | Moiety | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|---|

| ¹H | 4-chlorobenzoyl | 7.9-8.1 | d |

| 4-chlorobenzoyl | 7.4-7.6 | d | |

| 4-fluorophenyl | 7.1-7.3 | m | |

| ¹³C | Carbonyl (C=O) | ~164 | s |

| C-Cl | ~139 | s | |

| C-F | ~160 (d, ¹JCF) | d | |

| ¹⁹F | 4-fluorophenyl | -110 to -115 | s |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. Data compiled from various sources. rsc.orgrsc.orgnih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. rsc.org These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1730-1750 cm⁻¹. Other significant bands include those for the C-O-C stretching of the ester linkage, C-F stretching, and C-Cl stretching vibrations. Aromatic C-H and C=C stretching vibrations are also observed.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic bands for the aromatic ring breathing modes, as well as the C-F and C-Cl stretching vibrations.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | 1730-1750 (strong) | |

| Aromatic C=C Stretch | 1590-1610 (medium) | 1590-1610 (strong) |

| C-O-C Stretch (Ester) | 1250-1280 (strong) | |

| C-F Stretch | 1220-1240 (strong) | |

| C-Cl Stretch | 750-770 (medium) |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₃H₈ClFO₂. nih.gov The calculated exact mass for this formula is 250.0197, and HRMS measurements would confirm this value with a high degree of precision. nih.gov

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a common mass spectrometry technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. raco.cat The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would include the 4-chlorobenzoyl cation (m/z 139/141) and the 4-fluorophenoxy radical or related ions. nist.gov

Single Crystal X-ray Diffraction Analysis of this compound and Related Compounds

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgresearchgate.netnih.gov This technique has been applied to this compound and structurally similar molecules to elucidate their molecular conformation and the intricate network of intermolecular interactions that dictate their packing in the solid state. researchgate.netresearchgate.net

The solid-state packing of this compound is stabilized by a variety of weak intermolecular interactions. nih.gov

C-H···O Hydrogen Bonds: These interactions, where a carbon-bound hydrogen atom acts as a hydrogen bond donor to an oxygen atom (in this case, the carbonyl oxygen), are prevalent in the crystal structures of related benzoates. nih.govyoutube.comyoutube.com For instance, in 4-chlorophenyl 4-chlorobenzoate, molecules are linked into helical chains by C-H···O hydrogen bonds. researchgate.net

Halogen Bonds: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govprinceton.edu In the crystal structure of this compound, there is the potential for Cl···O or F···O halogen bonds, which can influence the molecular assembly.

π-π Stacking: The aromatic rings of this compound can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. rsc.orgrsc.orgmdpi.com These interactions can be either face-to-face or offset. However, the presence of the electronegative fluorine atom can sometimes disrupt or modify typical π-π stacking arrangements. rsc.org

Investigation of Crystal Packing Architectures and Supramolecular Networks

The crystal packing of aryl benzoates is governed by a variety of non-covalent interactions, which dictate the formation of specific supramolecular architectures. In the case of halogenated aryl benzoates, interactions such as C—H···O hydrogen bonds and halogen···halogen interactions play a crucial role in the assembly of molecules in the solid state.

The concept of supramolecular synthons, which are predictable and robust intermolecular interaction patterns, is central to understanding and engineering crystal structures. nih.govnih.gov In halogenated organic compounds, halogen bonds (X···O, X···N, where X is a halogen) can act as significant structure-directing interactions, often competing with or complementing hydrogen bonds. nih.govnih.govrsc.org While specific studies on the supramolecular synthons of this compound are not extensively documented in the provided results, the behavior of other halogenated molecules suggests that the fluorine and chlorine atoms would be involved in directing the crystal packing. The interplay between hydrogen bonds and halogen bonds is a key factor in the formation of extended 1-D and 2-D networks. nih.govnih.gov

Studies on Polymorphism and Isostructurality in Aryl Benzoate (B1203000) Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals due to its impact on the physical properties of a solid. google.comrsc.orgresearchgate.netmdpi.com While specific polymorphic forms of this compound have not been detailed, the phenomenon is known to occur in related compounds. For instance, 4,7-dichlorobenzo[c]furazan 1-oxide is known to exist in two polymorphic forms, which exhibit different two-dimensional packing arrangements. brynmawr.edubrynmawr.edu

The table below presents a comparison of the unit cell parameters and dihedral angles for a series of isostructural aryl benzoate derivatives. This data highlights the subtle changes in the crystal lattice and molecular conformation upon substituent modification.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |

| 4-Chlorophenyl 4-chlorobenzoate (4CP4CBA) | C₁₃H₈Cl₂O₂ | Monoclinic | P2₁/n | 15.370(2) | 3.9528(4) | 19.465(2) | 91.804(9) | 47.98(7) |

| 4-Methylphenyl 4-chlorobenzoate (4MP4CBA) | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/c | 14.6932(4) | 11.3269(3) | 7.2386(2) | 101.050(3) | 51.86(4) |

| 4-Chlorophenyl 4-methylbenzoate (4CP4MBA) | C₁₄H₁₁ClO₂ | - | - | - | - | - | - | 63.89(8) |

| 4-Methylphenyl 4-methylbenzoate (4MP4MBA) | C₁₅H₁₄O₂ | - | - | - | - | - | - | 63.57(5) |

Data for 4CP4CBA and 4MP4CBA from single-crystal X-ray diffraction studies. iucr.orgnih.gov Dihedral angles for 4CP4MBA and 4MP4MBA are provided for comparison. iucr.orgiucr.orgresearchgate.net

The similarity in the crystal structures of these compounds, despite the different substituents, underscores the robustness of the primary packing motifs in this class of molecules. It is highly probable that this compound would also exhibit isostructurality with these compounds, with the fluorine substitution leading to minor variations in the unit cell dimensions and intermolecular interaction geometries. The study of such series is invaluable for understanding structure-property relationships in organic materials. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 4-Fluorophenyl 4-chlorobenzoate (B1228818).

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis of 4-Fluorophenyl 4-chlorobenzoate

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov

For compounds similar in structure, DFT calculations at the B3LYP level are commonly used to determine these orbital energies. researchgate.netnih.gov This analysis reveals how charge transfer can occur within the molecule, providing insights into its reaction mechanisms. nih.gov The distribution of HOMO and LUMO across the molecular structure highlights the regions most likely to act as electron donors (HOMO) and acceptors (LUMO), which is crucial for predicting how the molecule will interact with other chemical species.

Conformational Energy Landscape and Stability Studies

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Understanding the conformational energy landscape helps identify the most stable structures and the energy barriers between different conformations. rsc.org

Prediction of Spectroscopic Parameters and Molecular Properties

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) with a high degree of accuracy. nih.gov These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

Furthermore, other molecular properties such as thermodynamic parameters and Mulliken charge distribution can be calculated. researchgate.netnih.gov The Mulliken charge analysis provides information about the charge distribution on each atom, which is essential for understanding the molecule's electrostatic potential and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to explore the conformational space of this compound in different environments, such as in solution. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility and how it interacts with its surroundings. This is particularly useful for understanding how the molecule behaves in a biological system or in a specific solvent.

Intermolecular Interaction Analysis via Computational Methods (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.gov This method maps the electron distribution between neighboring molecules, allowing for the identification and characterization of different types of contacts, such as hydrogen bonds and van der Waals forces. mdpi.com

For similar molecules, Hirshfeld analysis has shown that H···H, C···H/H···C, and Cl···H/H···Cl contacts are significant contributors to the crystal packing. nih.govresearchgate.net The analysis provides a "fingerprint plot" that gives a quantitative summary of the different types of intermolecular contacts, offering a deeper understanding of the forces that hold the crystal lattice together. nih.gov

Theoretical Prediction and Validation of Chemical Reactivity and Reaction Mechanism Pathways

Computational chemistry plays a crucial role in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. The HOMO-LUMO gap is a primary indicator of a molecule's reactivity. nih.gov A smaller gap often correlates with higher reactivity.

By modeling potential reaction pathways, computational methods can help identify the transition states and calculate the activation energies for various reactions. This information is invaluable for understanding how this compound might be synthesized or how it might degrade under certain conditions. For instance, studies on related benzoate (B1203000) compounds have used computational approaches to understand their enzymatic degradation pathways.

Chemical Reactivity and Mechanistic Studies

Mechanistic Probes and Control Experiments in Reactions Involving the Ester Linkage

To elucidate the precise mechanism of reactions involving the ester linkage of 4-Fluorophenyl 4-chlorobenzoate (B1228818), various mechanistic probes and control experiments can be employed. A common reaction to study is hydrolysis.

Isotopic Labeling: One of the most powerful techniques is isotopic labeling, particularly using oxygen-18 (¹⁸O). To confirm that the hydrolysis of 4-Fluorophenyl 4-chlorobenzoate proceeds via the expected nucleophilic acyl substitution pathway, the reaction can be carried out in ¹⁸O-labeled water (H₂¹⁸O). If the resulting 4-chlorobenzoic acid is found to contain ¹⁸O and the 4-fluorophenol (B42351) does not, it provides strong evidence that the water molecule attacked the carbonyl carbon and not the ester oxygen atom. This outcome would support a mechanism involving a tetrahedral intermediate.

Investigations into Photochemical and Thermochemical Transformations

The response of this compound to energy input in the form of light or heat can lead to distinct transformations.

Photochemical Transformations: Aromatic esters can undergo photochemical reactions upon absorption of ultraviolet light. One potential pathway is the Photo-Fries rearrangement . In this reaction, the ester linkage is cleaved, and the resulting acyl group migrates to the ortho or para position of the phenol (B47542) ring. For this compound, this could potentially lead to the formation of 2-hydroxy-5-fluorobenzoyl chloride or 4-hydroxy-3-fluorobenzoyl chloride, although the specific outcome would depend on the reaction conditions and the electronic influences of the substituents.

Thermochemical Transformations: Thermochemical studies, often conducted using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), can provide information on the thermal stability of this compound. TGA would reveal the temperature at which the compound begins to decompose. The decomposition products would likely be smaller, more volatile molecules resulting from the cleavage of the ester bond and subsequent reactions. The initial bond to break under thermal stress would likely be the ester C-O bond, leading to the formation of a 4-chlorobenzoyl radical and a 4-fluorophenoxy radical, which would then undergo further reactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenyl benzoate (B1203000) |

| 4-chlorobenzoic acid |

| 4-fluorophenol |

| 2-hydroxy-5-fluorobenzoyl chloride |

Advanced Analytical Method Development and Separation Science

Chromatographic Techniques for Analysis and Purification of 4-Fluorophenyl 4-chlorobenzoate (B1228818)

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary chromatographic methods employed in the analysis and purification of 4-Fluorophenyl 4-chlorobenzoate. These techniques leverage the compound's physicochemical properties to achieve effective separation from starting materials, by-products, and other impurities.

The development of a robust HPLC method is essential for accurately determining the purity of this compound. The process involves a systematic optimization of various chromatographic parameters to achieve optimal separation, peak shape, and sensitivity. Given the aromatic and halogenated nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Fluorinated HPLC phases, such as pentafluorophenyl (PFP) columns, can offer unique selectivity for halogenated aromatic compounds and may provide enhanced separation compared to standard C8 or C18 columns. chromatographyonline.com The optimization process for a new method would systematically evaluate the following parameters:

Column Selection : A key starting point is the choice of stationary phase. While standard C18 columns are widely applicable, PFP or other fluorinated phases can provide alternative selectivity for fluorinated molecules. chromatographyonline.com

Mobile Phase Composition : The ratio of the aqueous component (e.g., water) to the organic modifier (e.g., acetonitrile (B52724) or methanol) is adjusted to achieve the desired retention time and resolution. Gradient elution, where the mobile phase composition changes over time, is often necessary to separate compounds with a range of polarities. ekb.eg

Mobile Phase Additives : Buffers or acids (e.g., trifluoroacetic acid, formic acid) are often added to the mobile phase to control the pH and improve peak shape, especially for any acidic or basic impurities. ekb.eg

Flow Rate and Temperature : Adjusting the flow rate and column temperature can influence resolution, analysis time, and backpressure.

A novel gradient RP-HPLC method can be developed and validated according to International Conference on Harmonization (ICH) guidelines to ensure its specificity, linearity, accuracy, and precision for quantifying this compound and its related impurities. ekb.eg

Table 1: Example Parameters for HPLC Method Optimization

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

| Column | Standard C18, 5 µm, 4.6 x 250 mm | Pentafluorophenyl (PFP), 3.5 µm, 4.6 x 150 mm | PFP phases offer alternative selectivity for halogenated aromatics, potentially improving resolution from closely related impurities. chromatographyonline.com |

| Mobile Phase A | Water | 0.1% Formic Acid in Water | Acidification improves peak shape and ensures consistent ionization for potential MS coupling. sielc.com |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower UV cutoff. |

| Gradient | 50-90% B in 20 min | 60-95% B in 15 min | A steeper gradient can shorten run time while maintaining resolution of key analytes. |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Increased flow rate reduces analysis time; must be balanced with system pressure limits. |

| Detection | UV at 254 nm | UV at 235 nm | Wavelength is optimized to the absorbance maximum of the analyte for maximum sensitivity. researchgate.net |

| Column Temp. | 25°C (Ambient) | 30°C | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks. nih.gov |

Development of Mass Spectrometry-Compatible Liquid Chromatography Methods

For unambiguous identification and sensitive quantification, HPLC is often coupled with mass spectrometry (LC-MS). Adapting an HPLC method for MS detection requires careful consideration of mobile phase volatility, as non-volatile components can contaminate the ion source and suppress the analyte signal. sigmaaldrich.comsigmaaldrich.com

The primary modification involves replacing non-volatile buffers, such as phosphate, with volatile alternatives like formic acid, acetic acid, or ammonium (B1175870) acetate. sielc.comsigmaaldrich.comnih.gov High-purity, LC-MS grade solvents and additives are crucial to minimize background noise and prevent the formation of adducts that can complicate mass spectra. sigmaaldrich.com A method developed for analyzing p-chlorobenzoic acid, a precursor, by LC-MS/MS demonstrates the high sensitivity and selectivity achievable with this technique, with reporting limits far lower than traditional UV detection. nih.govresearchgate.net Similarly, a sensitive LC-MS method for the determination of 4-fluoroaniline (B128567) highlights the utility for analyzing structurally related compounds. nih.gov

Table 2: Comparison of Standard HPLC and LC-MS Compatible Mobile Phases

| Component | Standard HPLC (UV Detection) | LC-MS Compatible | Reason for Change |

| Aqueous Phase | 0.1 M Potassium Phosphate Buffer | 0.1% Formic Acid in Water | Phosphate buffers are non-volatile and will contaminate the MS ion source. Formic acid is volatile and aids in protonation for positive ion mode ESI. sielc.comsigmaaldrich.com |

| Organic Phase | HPLC Grade Acetonitrile | LC-MS Grade Acetonitrile | LC-MS grade solvents have lower levels of metallic and organic contaminants, reducing background noise and adduct formation. sigmaaldrich.com |

| Additives | N/A | N/A | The use of high-purity reagents throughout is critical for achieving low detection limits. sigmaaldrich.com |

Strategies for Preparative Scale Separations and Compound Isolation

Isolating larger quantities of this compound for further use requires scaling up an analytical HPLC method to a preparative scale. This process involves more than simply increasing the injection volume; it requires a systematic approach to maintain the separation quality achieved at the analytical level. waters.com

The primary goal is to increase the load of the compound onto the column without sacrificing resolution. Key parameters are adjusted using established scaling factors, which are often managed with specialized calculators. waters.com

Column Diameter : The internal diameter of the column is increased significantly (e.g., from 4.6 mm to 30 mm or 50 mm).

Flow Rate : The flow rate is scaled up proportionally to the square of the ratio of the column diameters to maintain the same linear velocity of the mobile phase.

Sample Load : The amount of sample that can be injected increases with the column's cross-sectional area.

Fraction Collection : A fraction collector is used to selectively collect the eluent containing the purified compound.

Flash column chromatography, using silica (B1680970) gel as the stationary phase, is another common and effective technique for preparative-scale purification of ester products following synthesis. rsc.org

Table 3: Example of Analytical to Preparative HPLC Scaling

| Parameter | Analytical Scale | Preparative Scale | Scaling Factor (Prep/Analytical) |

| Column I.D. | 4.6 mm | 19 mm | 4.13 |

| Column Length | 150 mm | 150 mm | 1 (Kept constant to maintain resolution) |

| Flow Rate | 1.0 mL/min | 17.1 mL/min | (19 / 4.6)² ≈ 17.1 |

| Injection Volume | 20 µL | 341 µL | Proportional to flow rate |

| Sample Load | ~1 mg | ~17 mg | Proportional to cross-sectional area |

This table is illustrative, based on principles outlined in preparative scaling guides. waters.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideally suited for monitoring the progress of the synthesis of this compound. mit.edu It is particularly useful for tracking esterification reactions, allowing a chemist to quickly visualize the consumption of starting materials and the formation of the product. merckmillipore.comresearchgate.net

The process involves spotting the starting materials (4-fluorophenol and 4-chlorobenzoyl chloride) and the reaction mixture onto a silica gel plate at different time intervals. The plate is then developed in a suitable solvent system (mobile phase), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. beyondlabz.com

Principle : The separation is based on polarity. The silica gel stationary phase is highly polar. Nonpolar compounds have a weaker affinity for the silica and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value. Polar compounds interact more strongly with the silica and travel shorter distances, giving them a lower Rf value. mit.edubeyondlabz.com

Monitoring : In the synthesis of this compound, the ester product is significantly less polar than the 4-fluorophenol (B42351) starting material and the 4-chlorobenzoic acid by-product (from hydrolysis of the acid chloride). Therefore, as the reaction proceeds, the TLC plate will show the spot corresponding to the starting materials diminishing while a new spot with a higher Rf value, corresponding to the ester product, appears and intensifies. researchgate.net The reaction is considered complete when the starting material spots are no longer visible.

Table 4: Illustrative TLC Monitoring of this compound Synthesis

| Compound | Polarity | Expected Rf Value | Spot Observation at t=0 | Spot Observation at t=2h |

| 4-Chlorobenzoyl Chloride | High (Reacts to Acid) | Low (as acid) | Strong | Faint / Absent |

| 4-Fluorophenol | Medium-High | Medium | Strong | Faint / Absent |

| This compound | Low | High | Absent | Strong |

Rf values are dependent on the specific mobile phase used. Visualization is typically performed under a UV lamp. mit.edu

Advanced Chemical Applications in Research and Material Science

Utilization as a Versatile Chemical Intermediate in Complex Organic Synthesis

4-Fluorophenyl 4-chlorobenzoate (B1228818) serves as a valuable precursor and building block in the multi-step synthesis of more complex chemical entities. The differential reactivity of the chloro and fluoro substituents, along with the ester linkage, provides synthetic chemists with a versatile handle for constructing intricate molecular frameworks.

The aromatic rings of 4-Fluorophenyl 4-chlorobenzoate can be functionalized or used as scaffolds to build larger, more complex aromatic systems. For instance, the 4-chlorobenzoyl moiety is a common starting point for the synthesis of various derivatives. While direct examples involving this compound are specific to proprietary research, the principles can be illustrated by the general reactivity of its constituent parts. The 4-chlorobenzoyl group, for example, is a precursor in the synthesis of chalcones, which are known for their broad range of biological activities and as intermediates for heterocyclic compounds. The Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025), such as 4-chlorobenzaldehyde (B46862) (derivable from the 4-chlorobenzoyl portion), is a standard method for chalcone (B49325) synthesis researchgate.netjetir.org. These chalcones can then be cyclized to form various heterocyclic systems like pyrazolines, isoxazoles, and pyrimidines.

Furthermore, the ester linkage can be hydrolyzed to yield 4-fluorophenol (B42351) and 4-chlorobenzoic acid. Both of these products are valuable intermediates. 4-Chlorobenzoic acid, for instance, can be used in the synthesis of organotin(IV) compounds which have been studied for their anticorrosion properties researchgate.net.

The di-functional nature of this compound and its derivatives makes it a potential monomer for the synthesis of specialty polymers. In particular, aromatic esters and their derivatives are key components in the production of high-performance polymers such as liquid crystal polymers (LCPs) and polyimides.

A European patent describes the use of 4-fluorophenylbenzoate derivatives in liquid crystal compositions. epo.org These materials are valued for their optical and dielectric anisotropy. epo.orgtcichemicals.com The introduction of fluorine atoms can lower the viscosity and improve the lifetime reliability of liquid crystal displays. beilstein-journals.orgbeilstein-journals.org By incorporating structures similar to this compound, researchers can fine-tune the mesophase behavior and electro-optical properties of the final material. epo.orgtcichemicals.comnycu.edu.tw

In the realm of polyimides, high-performance polymers known for their thermal stability and mechanical strength, diamines and dianhydrides with specific functionalities are required. scielo.br Aromatic diamines containing ester linkages can be synthesized and subsequently polymerized. For example, a polyimide was synthesized from 4-methyl-1,2-phenylene bis(4-aminobenzoate) and a fluorinated dianhydride. koreascience.kr This demonstrates a pathway where a molecule with a similar ester and phenyl structure to this compound could be modified to act as a monomer in polyimide synthesis. The presence of fluorine in such monomers is known to enhance solubility, lower the dielectric constant, and improve the optical transparency of the resulting polyimide films. scielo.brresearchgate.netmdpi.com

| Polymer Type | Potential Role of this compound Derivative | Key Properties Influenced |

| Liquid Crystal Polymers (LCPs) | As a monomer contributing to the rigid-rod structure | Mesophase behavior, optical anisotropy, dielectric properties, viscosity epo.orgtcichemicals.combeilstein-journals.org |

| Polyimides | As a precursor to a diamine or dianhydride monomer | Thermal stability, solubility, optical transparency, dielectric constant scielo.brkoreascience.krresearchgate.net |

Exploration in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The halogen atoms in this compound (fluorine and chlorine) can participate in non-covalent interactions, particularly halogen bonding, which is a directional interaction between a halogen atom and a Lewis base. nih.gov

The study of related aryl benzoates reveals that the crystal packing is often governed by a combination of hydrogen bonds and other weak intermolecular interactions. researchgate.netbroadpharm.com For instance, in the crystal structure of 4-chlorophenyl 4-chlorobenzoate, molecules are linked into helical chains by C-H···O hydrogen bonds. researchgate.netbroadpharm.com The presence of both a fluorine and a chlorine atom in this compound offers the potential for more complex and hierarchical supramolecular assemblies through a combination of C-H···O, C-H···F, and potential halogen bonds (e.g., C-Cl···O or C-Cl···F). The interplay of these interactions can be used to construct novel 1D, 2D, or 3D architectures. nih.govrsc.org The study of co-crystals, for example between antipyrine (B355649) and 2-chlorobenzoic acid, shows how halogen atoms can be pivotal in the resulting supramolecular structure. researchgate.net Supramolecular assemblies can also act as nanoreactors for photocatalytic reactions, such as dehalogenation. nih.gov

Research on Structure-Property Relationships for Advanced Functional Materials (e.g., Non-linear Optical Properties of Related Compounds)

The relationship between the molecular structure of a compound and its macroscopic properties is a cornerstone of materials science. For this compound, the arrangement of its polar bonds (C-F, C-Cl, C=O) and delocalized π-electron systems are key determinants of its potential in functional materials. One area of significant interest is non-linear optics (NLO).

Compounds with large delocalized π-electron systems, flanked by electron-donating and electron-accepting groups, can exhibit significant NLO properties. Chalcones, which can be synthesized from precursors of this compound, are a well-studied class of NLO materials. nih.gov The synthesis of chalcones often involves the reaction of a substituted benzaldehyde with an acetophenone. nih.gov For example, 4-chlorobenzaldehyde can be reacted with various acetophenones to produce chalcones with potential NLO activity. jetir.orgrsc.org The NLO response of these molecules can be tuned by modifying the substituents on the aromatic rings. nih.gov

| Compound Class | Synthetic Link to this compound | Relevant Property | Research Focus |

| Chalcones | Synthesized from 4-chlorobenzaldehyde (related to the 4-chlorobenzoyl moiety) | Second-order molecular nonlinearity | Development of materials for optical devices jetir.orgnih.gov |

Application in Bioconjugation Processes for Biochemical Assay Development (focus on chemical methodology)

In the development of biochemical assays and biotherapeutics, the covalent attachment of small molecules (like dyes, drugs, or probes) to biomolecules such as proteins and antibodies is a critical step. This process, known as bioconjugation, often relies on the reaction of an activated form of the small molecule with nucleophilic residues on the protein, typically the amine groups of lysine (B10760008) residues.

Activated esters are widely used for this purpose. While N-hydroxysuccinimidyl (NHS) esters are common, they are susceptible to hydrolysis, especially under the basic conditions required for the conjugation reaction. nih.gov Fluorinated phenyl esters, such as tetrafluorophenyl (TFP) esters, have emerged as superior alternatives due to their increased stability towards hydrolysis, leading to more efficient and reproducible bioconjugation. broadpharm.comthieme-connect.comwikipedia.org

The 4-fluorophenyl ester moiety in this compound is an example of such an activated ester, albeit less activated than a TFP ester. The principle, however, remains the same. The ester can react with a primary amine on a biomolecule to form a stable amide bond, releasing 4-fluorophenol as a byproduct. The reactivity of the ester can be enhanced by the electron-withdrawing nature of the 4-chlorobenzoyl group. The chemical methodology involves incubating the activated ester with the target protein in a suitable buffer (often at a slightly basic pH to ensure the deprotonation of lysine amines) to facilitate the nucleophilic attack and subsequent amide bond formation. nih.gov The enhanced stability of fluorinated phenyl esters compared to NHS esters makes them particularly valuable for conjugations that require longer reaction times or are performed with precious biomolecules where high efficiency is paramount. thieme-connect.comnih.gov

| Activated Ester Type | Key Advantage over NHS Esters | Application in Bioconjugation |

| Tetrafluorophenyl (TFP) Esters | Greater resistance to hydrolysis broadpharm.comnih.govwikipedia.org | Covalent labeling of proteins, antibodies, and other biomolecules broadpharm.comthieme-connect.com |

| 4-Nitrophenyl (PNP) Esters | High yield synthesis and stability nih.gov | Indirect radiofluorination of biomolecules nih.gov |

| 4-Fluorophenyl Esters (as in the title compound) | Potential for increased stability over non-fluorinated analogues | Amine-reactive crosslinking and labeling nih.govthieme-connect.com |

Q & A

Q. What are common synthetic routes for 4-fluorophenyl 4-chlorobenzoate, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via esterification between 4-chlorobenzoyl chloride and 4-fluorophenol under acidic or basic catalysis. Key factors include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or pyridine to enhance reaction efficiency .

- Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions like hydrolysis .

- Temperature control : Reactions conducted at 0–5°C reduce thermal degradation of intermediates.

Purity can be assessed via HPLC (as described in Pharmacopeial methods for related esters) using a C18 column and UV detection at 254 nm .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and ester linkage confirmation (C=O at ~170 ppm) .

- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ and C-F/C-Cl stretches between 1100–1250 cm⁻¹ .

- X-ray crystallography : Resolves crystal packing and confirms planar geometry of the ester group, as demonstrated in structurally analogous benzoates .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if vapor exposure is possible .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb spills using inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when analyzing derivatives of this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in bulky substituents) by acquiring spectra at different temperatures .

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals in complex derivatives, particularly in aromatic regions .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate assignments .

Q. What strategies optimize the synthesis yield of this compound while minimizing hazardous byproducts?

Methodological Answer:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of 4-fluorophenol to 4-chlorobenzoyl chloride to drive the reaction to completion .

- Byproduct mitigation : Add molecular sieves to absorb HCl generated during esterification, reducing side reactions .

- Green chemistry approaches : Replace traditional solvents with cyclopentyl methyl ether (CPME), which offers better safety and recyclability .

Q. How does the electronic effect of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : The 4-chloro and 4-fluoro substituents activate the carbonyl group, increasing electrophilicity. Kinetic studies using Hammett plots (σ values: Cl = +0.23, F = +0.06) quantify this effect .

- Steric effects : Ortho-substituents hinder nucleophilic attack, as shown in comparative studies of para- vs. ortho-substituted benzoates .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., hydrolyzed 4-chlorobenzoic acid) and calculate kinetic rate constants .

- Storage recommendations : Store in amber glass under nitrogen at –20°C to prevent photolytic and oxidative degradation .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 or acetylcholinesterase) using AutoDock Vina .

- QSAR modeling : Develop models based on descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with antimicrobial activity .

- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity risks early in drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.